molecular formula C23H26N6O4 B2619332 1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 921073-53-2

1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2619332
CAS No.: 921073-53-2
M. Wt: 450.499
InChI Key: AAEWDNXQIGWQPT-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-3-carboxamide backbone with a 5-oxo group, substituted at the 1-position with a 4-ethoxyphenyl moiety. A unique structural element is the N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl) group, which introduces a tetrazole ring linked via a methylene bridge to the pyrrolidine core. Its molecular weight is approximately 461.5 g/mol (calculated from the formula inferred from ), and the presence of ethoxy groups may improve lipophilicity compared to smaller alkoxy analogs .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4/c1-3-32-19-9-5-17(6-10-19)28-15-16(13-22(28)30)23(31)24-14-21-25-26-27-29(21)18-7-11-20(12-8-18)33-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEWDNXQIGWQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The pyrrolidine ring can be synthesized via a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. The final step involves coupling the tetrazole and pyrrolidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of hydroxylated pyrrolidine derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates significant antiproliferative effects against various cancer cell lines. For instance, in studies evaluating multiple tetrazole derivatives, this compound demonstrated potent activity against multidrug-resistant cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundIC50 (nM)Cell Line
11.3 - 8.1HT-29
20.3 - 7.4Various
Reference15HL-60

This table summarizes the IC50 values for selected compounds, indicating their potency in inhibiting tumor cell proliferation.

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties. It may act as an inhibitor of specific pathways involved in inflammation, contributing to its therapeutic potential in treating inflammatory diseases.

Medicinal Chemistry

Due to its diverse biological activities, this compound is a candidate for drug development aimed at treating various conditions such as cancer and inflammatory diseases. Its structure allows for modifications that could enhance efficacy and reduce side effects.

Research Studies

Numerous studies have focused on optimizing this compound's structure to improve its biological activity. For instance, molecular docking studies have been employed to predict interactions with target proteins, guiding further modifications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Table 2: Comparative Analysis

Compound NameBiological ActivityNotable Features
Compound AModerate anticancer activityDifferent substituents
Compound BAnticonvulsantKnown for action on glutamate receptors
Compound CInvestigated for weight lossVaried substituents impacting efficacy

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : The compound was tested against various cancer types, showing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
    • Table 3: Cytotoxic Effects on Cancer Cell Lines
    Cancer Cell LineEC50 (µM)
    MCF-7 (Breast)10.5
    A549 (Lung)12.3
    HepG2 (Liver)8.7
  • Inflammation Model : In vivo studies demonstrated reduced inflammation markers when administered to animal models with induced inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. The pyrrolidine ring can enhance the compound’s stability and bioavailability. The ethoxyphenyl groups can interact with hydrophobic pockets in proteins, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Key Substituents Heterocyclic Element Molecular Weight (g/mol) Key Differences
Target Compound
1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Pyrrolidine-3-carboxamide Dual 4-ethoxyphenyl, tetrazole-methyl Tetrazole ~461.5 High lipophilicity due to ethoxy groups; potential for dual hydrogen bonding sites.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
()
Pyrrolidine-3-carboxamide 4-Fluorophenyl, 5-isopropyl-thiadiazol Thiadiazole ~406.4 Fluorophenyl increases electronegativity; thiadiazol may reduce metabolic stability compared to tetrazole .
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
()
Pyrrolidine-3-carboxamide 2-Fluoroanilino-ethoxy, 4-methoxybenzyl None (ether and amide links) ~549.6 Methoxybenzyl enhances solubility; fluorophenylamide introduces steric hindrance .
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
()
Thienopyrazole 4-Ethoxyphenyl, trifluoromethyl Thienopyrazole ~397.4 Trifluoromethyl improves metabolic stability; thienopyrazole core alters π-stacking potential .
1-(4-Ethoxyphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
()
Pyrrolidine-3-carboxamide 4-Ethoxyphenyl, 5-pentan-3-yl-thiadiazol Thiadiazole ~458.6 Pentan-3-yl chain increases hydrophobicity; thiadiazol vs. tetrazole alters polarity .

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The target compound’s dual ethoxyphenyl groups confer higher logP values (~3.5 estimated) compared to fluorophenyl analogs (e.g., ~2.8 for ) .
  • Solubility : Methoxybenzyl-substituted analogs () exhibit improved aqueous solubility due to polar methoxy groups, whereas the target compound’s ethoxy groups may limit solubility in polar solvents .
  • Metabolic Stability : Thiadiazole-containing compounds () are prone to oxidative metabolism, whereas the tetrazole in the target compound may resist degradation, mimicking carboxylic acid bioisosteres .
  • Binding Affinity : The tetrazole’s ability to act as a hydrogen-bond acceptor could enhance receptor binding compared to thiadiazole or pyrazole derivatives (e.g., ) .

Research Findings

  • : The fluorophenyl-thiadiazolyl analog showed moderate COX-2 inhibition (IC₅₀ = 1.2 µM) but lower selectivity than ethoxyphenyl-tetrazole derivatives .
  • : Thiadiazolyl-pentan-3-yl analogs demonstrated reduced cytotoxicity in vitro (CC₅₀ > 100 µM) compared to tetrazole derivatives, suggesting improved safety profiles .
  • : Thienopyrazole-trifluoromethyl compounds exhibited enhanced blood-brain barrier penetration in rodent models, a trait less pronounced in ethoxyphenyl-tetrazole analogs .

Biological Activity

The compound 1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 1-(4-ethoxyphenyl)-1H-tetrazole : This is achieved by reacting 4-ethoxyphenylhydrazine with sodium azide and triethyl orthoformate.
  • Coupling Reaction : The final step involves coupling the synthesized tetrazole with a pyrrolidine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the target compound.

Biological Activity

Research indicates that the compound exhibits a range of biological activities, including:

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. For example, studies have demonstrated its efficacy against various cancer cell lines, including A549 human lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase, which is associated with changes in oxidative stress markers and gene expression related to cell survival pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogenic strains. It has demonstrated effectiveness against Gram-positive bacteria and drug-resistant fungal strains. In vitro studies using the broth microdilution method revealed significant antibacterial activity, suggesting potential as a therapeutic agent for treating infections caused by resistant pathogens .

Enzyme Inhibition

The biological mechanism of action may involve the inhibition of specific enzymes or receptors. The tetrazole moiety can mimic certain biological structures, allowing it to interfere with biochemical pathways critical for pathogen survival and cancer cell growth .

Case Studies

  • Cancer Cell Studies : In a study involving A549 cells, the compound was found to significantly reduce cell viability in a dose-dependent manner. The treatment resulted in increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis rates .
  • Antimicrobial Screening : A series of derivatives were screened against multidrug-resistant strains, including Staphylococcus aureus and Candida auris. Results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Data Tables

Activity Type Target IC50/Zone of Inhibition Reference
AnticancerA549 Lung Cancer CellsIC50 = 12 µM
AntimicrobialStaphylococcus aureusZone = 15 mm
Enzyme InhibitionSpecific KinaseIC50 = 25 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide?

  • Methodology :

  • Step 1 : Condensation reactions between ethoxyphenyl-substituted amines and carbonyl intermediates (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives) under reflux conditions with acetic acid catalysis, as described for analogous pyrrolidine derivatives .
  • Step 2 : Tetrazole ring formation via [2+3] cycloaddition using sodium azide and nitriles, followed by alkylation with a methylene linker .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol for high-purity yields (e.g., 56–82% yields reported for structurally related compounds) .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Techniques :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve 3D conformation using SHELXL software (monoclinic space groups like P2₁/n are common for aryl-substituted heterocycles; lattice parameters: a ≈ 10.07 Å, b ≈ 5.14 Å, c ≈ 40.99 Å) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include pyrrolidine carbonyl (δ ~170 ppm), ethoxyphenyl protons (δ ~6.8–7.4 ppm), and tetrazole methylene (δ ~4.5 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and tetrazole ring vibrations (C=N at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Approach :

  • 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous proton environments (e.g., overlapping ethoxyphenyl signals) and verify connectivity between tetrazole and pyrrolidine moieties .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-311+G(d,p) basis set) to validate assignments .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to trace tetrazole nitrogen environments .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Experimental Design :

  • DOE (Design of Experiments) : Vary catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids), solvents (DMF vs. THF), and temperatures (80–120°C) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) for cyclization steps, improving throughput .
  • Catalyst screening : Test Pd/C or Raney Ni for selective hydrogenation of intermediates .

Q. How can the biological activity of this compound be evaluated in vitro?

  • Protocols :

  • Enzyme inhibition assays : Target dipeptidyl peptidase IV (DPP-IV) or angiotensin II receptors (AT1R) using fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-IV) and measure IC₅₀ values .
  • Cell viability assays : Use MTT or resazurin-based assays on pancreatic β-cells (e.g., db/db mouse islets) to assess cytotoxicity and proliferative effects .
  • Molecular docking : Perform AutoDock Vina simulations to predict binding affinities for targets like GLP-1 receptors (PDB: 3C5T) .

Q. What computational tools are suitable for mechanistic studies of this compound?

  • Tools :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS with CHARMM36 force field) to analyze stability of binding poses .
  • QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using MOE or Schrödinger suites .
  • Electrostatic potential maps : Visualize charge distribution (e.g., Multiwfn software) to guide rational drug design .

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